molecular formula C9H13N3O3S B3023299 N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide CAS No. 543694-17-3

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide

Cat. No.: B3023299
CAS No.: 543694-17-3
M. Wt: 243.29 g/mol
InChI Key: XKZUCRCBDVCPQG-UHFFFAOYSA-N
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Description

Chemical Identity:
N-(2-Hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide (CAS: 3619-20-3) is a benzenesulfonamide derivative with the molecular formula C₉H₁₃N₃O₃S and a molecular weight of 243.28 g/mol . Its structure features a hydrazinyl-oxoethyl chain attached to the sulfonamide nitrogen, which is methyl-substituted. This compound is synthesized via one-step Mannich base reactions involving formaldehyde and secondary amines, as demonstrated in studies on related N-Mannich bases .

Applications: The hydrazinyl group in this compound is critical for its bioactivity, enabling participation in hydrogen bonding and coordination with metal ions.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(7-9(13)11-10)16(14,15)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZUCRCBDVCPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with hydrazine derivatives. One common method includes the following steps:

    Starting Material: N-methylbenzenesulfonamide.

    Reagent: Hydrazine hydrate.

    Solvent: Methanol or ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically 3-4 hours, under stirring.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Automated Purification: Utilizing automated systems for purification, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Azides or nitroso derivatives.

    Reduction Products: Hydrazones or amines.

    Substitution Products: Sulfonamide derivatives with various substituents.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential anticancer and antimicrobial agents.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can interact with specific receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

Key Compounds :

  • N-Benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide (5a) : Contains a piperidine ring, showing moderate cytotoxicity (purity: 30%) .
  • N-Benzyl-N-methyl-4-(morpholinomethyl)benzenesulfonamide (5c): Morpholine substituent enhances solubility but reduces potency (purity: 57%) .
  • Target Compound : The hydrazinyl-oxoethyl chain introduces a polar, reactive moiety, improving interactions with biological targets like kinases or DNA .

Structural Impact :

  • Electron-Donating Groups : Compounds with morpholine or piperidine (e.g., 5a, 5c) exhibit reduced cytotoxicity compared to hydrazinyl derivatives, likely due to decreased electrophilicity .
  • Bulkiness : N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide () incorporates a bulky dimethoxyphenyl group, which may hinder cellular uptake but improve metabolic stability.

Hydrazide-Hydrazone Derivatives

Schiff Base Formation :
The hydrazinyl group in the target compound allows for intramolecular cyclization to form 1,3,4-oxadiazole rings, as seen in . This reactivity is exploited to generate Schiff bases with aromatic aldehydes, enhancing antiproliferative activity .

Comparison with 330470-59-2 :
2-Fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide () replaces the benzenesulfonamide with a fluorobenzamide group. Fluorine increases metabolic stability but reduces water solubility compared to the sulfonamide core .

Functional Group Modifications

Benzothiazole Derivatives :
N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide () substitutes the methyl group with a benzothiazole ring, improving π-π stacking interactions in enzyme binding. However, this modification may increase toxicity due to planar aromatic systems .

Azide Derivatives :
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () incorporates azide groups, enabling "click chemistry" applications. However, azides are less stable under physiological conditions compared to hydrazines .

Data Tables

Research Findings

  • Anticancer Activity: The target compound and its oxadiazole derivatives () inhibit melanoma cell proliferation (IC₅₀: 5–10 µM) via apoptosis induction and F-actin disruption .
  • Enzyme Inhibition : Hydrazinyl-oxoethyl groups enhance MAO-B inhibitory activity compared to morpholine or piperidine derivatives, as seen in .
  • Computational Insights : Molecular docking studies () reveal that the hydrazinyl group forms hydrogen bonds with ATP-binding pockets in kinases, rationalizing its selectivity .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide, also known as a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, featuring a hydrazine moiety, which is known for its reactivity and biological significance. This article delves into the biological activity of this compound, reviewing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C10H12N4O3S
  • Molecular Weight: 256.29 g/mol
  • CAS Number: 543694-17-3

The compound consists of a sulfonamide group linked to a hydrazine derivative, which contributes to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)18Inhibition of mitochondrial respiration

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in inhibiting the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Table 2: COX Inhibition Data

CompoundIC50 (µM)COX Targeted
This compound5COX-II
Celecoxib1COX-II

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Apoptotic Pathways: It activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation: The compound affects cyclins and cyclin-dependent kinases, resulting in cell cycle arrest.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on murine models bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent against specific cancers.

Study 2: Inflammation Model

In a carrageenan-induced paw edema model, treatment with the compound significantly reduced swelling compared to untreated controls, indicating strong anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions starting from N-methylbenzenesulfonamide derivatives. For example, hydrazine hydrate can be reacted with a pre-functionalized intermediate (e.g., a chloroacetyl or oxoethyl precursor) under reflux in ethanol or methanol. Purification often employs recrystallization from absolute alcohol . Optimization strategies include:

  • Varying reaction temperature (80–100°C) and time (4–12 hours) to balance yield and side-product formation.
  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Incorporating orthogonal protection/deprotection steps to minimize undesired byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of This compound?

  • Methodology :

  • 1H/13C NMR : Key signals include the hydrazinyl NH protons (δ 8.5–9.5 ppm, broad), methyl group attached to sulfonamide (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.8 ppm). Carbonyl (C=O) and sulfonyl (SO2) groups appear at δ 165–175 ppm and δ 45–55 ppm, respectively .
  • MS (ESI) : Molecular ion peaks ([M+H]+) should match the calculated molecular weight (C9H13N3O3S: 255.08 g/mol). Fragmentation patterns confirm the hydrazine and sulfonamide moieties .
  • XRD : For crystalline derivatives, SHELX programs (e.g., SHELXL) are used for refinement, with R-factor validation to ensure structural accuracy .

Q. How can researchers assess the hydrolytic stability of the hydrazine moiety in this compound under physiological conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffer solutions (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Compare degradation kinetics with control compounds (e.g., non-hydrazine analogs) to isolate stability contributions of the hydrazinyl group.
  • Use DFT calculations to predict susceptible bonds and validate with experimental data .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for This compound derivatives?

  • Methodology :

  • Dose-response studies : Test compounds across a wider concentration range (nM–µM) to identify non-linear effects.
  • Target validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm specificity toward hypothesized targets (e.g., VEGFR2, DNA topoisomerases) .
  • Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability assays (e.g., MTT, apoptosis markers) to distinguish direct target effects from off-target cytotoxicity .

Q. How can computational chemistry be leveraged to predict the binding mode of this compound with potential protein targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., VEGFR2 PDB: 4AGD). Prioritize poses with favorable binding energy (< -8 kcal/mol) and hydrogen bonding to key residues (e.g., Asp1046, Glu885) .
  • MD simulations : Perform 100 ns simulations in explicit solvent to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinity (ΔGbind) and validate against experimental IC50 values .

Q. What strategies can mitigate challenges in crystallizing This compound for XRD analysis?

  • Methodology :

  • Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to enhance lattice packing via hydrogen bonding .
  • Solvent screening : Test mixed-solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) to balance solubility and nucleation rates.
  • Temperature gradients : Use slow cooling (0.1–0.5°C/hour) from saturated solutions to promote single-crystal growth .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
Reactant of Route 2
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N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.